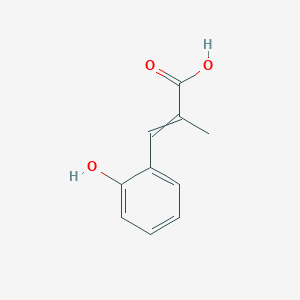
3-(2-Hydroxyphenyl)-2-methylprop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Hydroxyphenyl)-2-methylprop-2-enoic acid, also known as trans-o-hydroxycinnamic acid, is an organic compound with the molecular formula C9H8O3. It is a derivative of cinnamic acid, where the phenyl group is substituted with a hydroxyl group at the ortho position. This compound is known for its various applications in scientific research and industry due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxyphenyl)-2-methylprop-2-enoic acid can be achieved through several methods. One common approach involves the condensation of salicylaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction typically proceeds under reflux conditions with a suitable solvent such as ethanol or methanol.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of more efficient catalytic processes to enhance yield and reduce costs. For example, the use of palladium-catalyzed coupling reactions can be employed to synthesize this compound on a larger scale.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Hydroxyphenyl)-2-methylprop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The double bond in the propenoic acid moiety can be reduced to form saturated derivatives.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated carboxylic acids.
Substitution: Ester or ether derivatives, depending on the substituent introduced.
Aplicaciones Científicas De Investigación
3-(2-Hydroxyphenyl)-2-methylprop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for various aromatic compounds.
Biology: The compound is studied for its potential antioxidant properties and its role in plant metabolism.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of dyes, fragrances, and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism by which 3-(2-Hydroxyphenyl)-2-methylprop-2-enoic acid exerts its effects involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing pathways related to oxidative stress and inflammation. The compound’s ability to modulate enzyme activity and gene expression is also under investigation.
Comparación Con Compuestos Similares
Similar Compounds
Cinnamic Acid: The parent compound, lacking the hydroxyl group.
p-Coumaric Acid: A similar compound with the hydroxyl group at the para position.
m-Coumaric Acid: A similar compound with the hydroxyl group at the meta position.
Uniqueness
3-(2-Hydroxyphenyl)-2-methylprop-2-enoic acid is unique due to the ortho position of the hydroxyl group, which imparts distinct chemical reactivity and biological activity compared to its para and meta counterparts. This positional difference can significantly influence the compound’s interaction with enzymes and other biological targets, making it a valuable subject of study in various fields.
Propiedades
Número CAS |
63177-58-2 |
|---|---|
Fórmula molecular |
C10H10O3 |
Peso molecular |
178.18 g/mol |
Nombre IUPAC |
3-(2-hydroxyphenyl)-2-methylprop-2-enoic acid |
InChI |
InChI=1S/C10H10O3/c1-7(10(12)13)6-8-4-2-3-5-9(8)11/h2-6,11H,1H3,(H,12,13) |
Clave InChI |
RHZVHLWYRDLWCT-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC1=CC=CC=C1O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


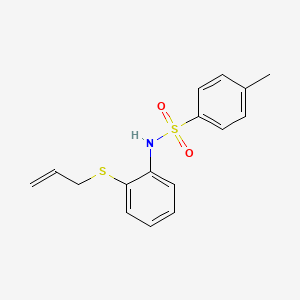
![1-Nitro-6-oxabicyclo[3.1.0]hexane](/img/structure/B14322942.png)



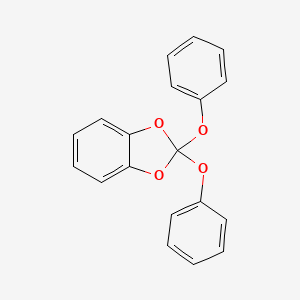
![2,3-Dimethyl-4-nitro-3,5-dihydro-8H-imidazo[4,5-g]quinazolin-8-one](/img/structure/B14322976.png)
![1-Methyl-4-[(1-methylpyrrolidin-2-yl)methyl]piperazine](/img/structure/B14322987.png)
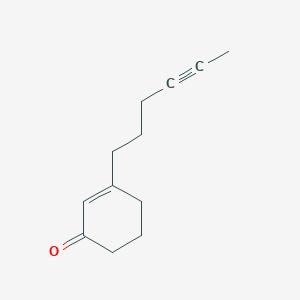
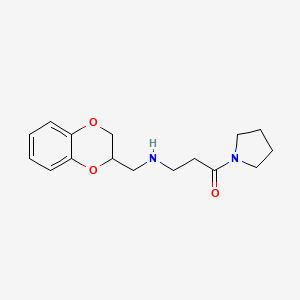
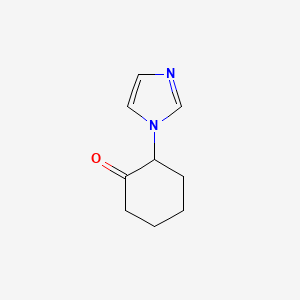

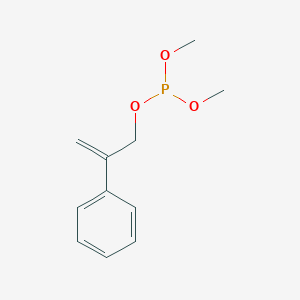
![N'-[3-(Piperidin-1-yl)propyl]cyclohexanecarboximidamide](/img/structure/B14323009.png)
